molecular formula C7H16N2O B567399 trans-4-Amino-1-isopropyl-3-pyrrolidinol CAS No. 1212301-32-0

trans-4-Amino-1-isopropyl-3-pyrrolidinol

Cat. No.: B567399
CAS No.: 1212301-32-0
M. Wt: 144.218
InChI Key: QUGVYQWQGIUEHV-BQBZGAKWSA-N
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Description

The saturated, three-dimensional pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous FDA-approved therapeutics due to its ability to improve solubility and access a broader pharmacophore space compared to flat aromatic structures . The compound trans-4-Amino-1-isopropyl-3-pyrrolidinol is a versatile chiral building block that incorporates this valuable scaffold. Its structure, characterized by multiple stereocenters and functional groups, makes it a key intermediate for constructing novel peptidomimetics and biologically active molecules . The stereochemistry of the pyrrolidine ring is critical for binding to enantioselective protein targets, allowing for the exploration of structure-activity relationships in the development of selective ligands . The trans configuration of its amino and alcohol groups provides a rigid, well-defined spatial orientation that is advantageous for designing conformationally constrained compounds. This is particularly relevant in the exploration of protein-protein interaction (PPI) modulators, where such scaffolds can mimic secondary structures and disrupt or stabilize these challenging targets . Furthermore, the isopropyl substituent on the nitrogen atom can be utilized to fine-tune the compound's lipophilicity and steric profile, impacting both potency and pharmacokinetic properties . Researchers can leverage this multifunctional molecule in the synthesis of potential agents for a range of diseases, including inflammatory conditions, cancer, and central nervous system disorders, where pyrrolidine derivatives have demonstrated significant activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-4-amino-1-propan-2-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)9-3-6(8)7(10)4-9/h5-7,10H,3-4,8H2,1-2H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGVYQWQGIUEHV-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C[C@@H]([C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Trans 4 Amino 1 Isopropyl 3 Pyrrolidinol and Its Stereoisomers

Stereoselective and Asymmetric Synthesis Approaches

Achieving control over the multiple stereocenters of substituted pyrrolidines requires sophisticated synthetic methods. Asymmetric approaches are designed to generate specific stereoisomers in high enantiomeric and diastereomeric purity, which is essential for the development of chiral drugs and probes.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product.

One effective strategy involves the use of N-tert-butanesulfinylimine groups as chiral auxiliaries in [3+2] cycloaddition reactions. acs.org These reactions, often catalyzed by silver carbonate, can construct densely substituted pyrrolidine (B122466) rings with high regio- and diastereoselectivity. acs.org The sulfinyl group effectively guides the approach of the reacting species, allowing for the creation of up to four stereogenic centers in a single step. acs.org For instance, the cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides produces proline derivatives where the (S)-configuration of the sulfinyl group induces a specific (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product. acs.org

Another approach utilizes chiral oxazolidinones as auxiliaries. acs.org While cycloadditions with achiral N-enoyl oxazolidinones can be highly dependent on the reaction partner, the use of a chiral oxazolidinone auxiliary offers a potential pathway to diastereomerically and enantiomerically pure pyrrolidines after its removal. acs.org Similarly, readily available chiral N-allyl oxazolidines can serve as precursors for pyrrolidine synthesis through a tandem hydrozirconation and Lewis acid-mediated cyclization sequence. nih.gov

Chiral Auxiliary StrategyReaction TypeKey Features
N-tert-butanesulfinyl Group [3+2] Dipolar CycloadditionActs as an effective electron-withdrawing group; allows for high diastereoselectivity in the synthesis of polysubstituted pyrrolidines. acs.org
Chiral Oxazolidinones CycloadditionCan provide both diastereo- and enantiomerically pure pyrrolidines after removal of the auxiliary group. acs.org
N-allyl Oxazolidines Hydrozirconation-CyclizationEmploys a tandem reaction sequence to construct the pyrrolidine ring from an acyclic chiral precursor. nih.gov

Asymmetric catalysis, using either small organic molecules (organocatalysis) or metal complexes, has emerged as a powerful tool for constructing complex chiral architectures. mdpi.comnih.gov These methods avoid the need for stoichiometric chiral auxiliaries and often provide high levels of stereocontrol.

Organocatalysis: The field of organocatalysis was significantly advanced by the use of the natural amino acid proline and its derivatives to catalyze asymmetric reactions. mdpi.comnih.gov Diarylprolinol silyl (B83357) ethers, for example, are highly effective organocatalysts for the asymmetric functionalization of aldehydes. nih.gov Organocatalytic cascade reactions have been developed to synthesize highly substituted pyrrolidines, including those with quaternary stereocenters. rsc.org For example, using cinchonidine-derived bifunctional amino-squaramide catalysts, N-tosyl aminomethyl enones can react with trans-α-cyano-α,β-unsaturated ketones to yield complex pyrrolidine structures with high enantio- and diastereoselectivity. rsc.org

Metal-Catalysis: Transition metal catalysts offer unique pathways for pyrrolidine synthesis. Iridium-catalyzed reactions can reductively generate azomethine ylides from amides, which then undergo [3+2] dipolar cycloadditions to form highly substituted pyrrolidines under mild conditions. acs.org This method is versatile, allowing for the formation of a broad range of stabilized and unstabilized azomethine ylides. acs.org Rhodium(II) catalysts enable the direct difunctionalization of pyrrolidine through consecutive C-H insertion reactions with donor-acceptor diazo precursors, yielding C2-symmetrical products with excellent stereocontrol. acs.org Other metals, such as palladium, are used to catalyze carboamination reactions that form pyrrolidine rings. organic-chemistry.org

Catalysis TypeCatalyst ExampleReactionOutcome
Organocatalysis Cinchonidine-derived amino-squaramideCascade ReactionHighly substituted pyrrolidines with a quaternary stereocenter. rsc.org
Iridium Catalysis Vaska's complex [IrCl(CO)(PPh₃)₂]Reductive [3+2] CycloadditionDiverse and complex pyrrolidines from amides and alkenes. acs.org
Rhodium Catalysis Chiral Rhodium(II) complexesCatalytic Asymmetric C–H InsertionC₂-symmetrical 2,5-disubstituted pyrrolidines. acs.org
Palladium Catalysis Pd(II)-N-Heterocyclic Carbene ComplexesAlkene CarboaminationBiologically important pyrrolidine derivatives. organic-chemistry.orgmdpi.com

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions. nih.gov Enzymes such as transaminases, reductases, and oxidases are increasingly used for the synthesis of chiral amines and their derivatives, including pyrrolidines. nih.govnih.gov

Transaminases (TAs): ω-Transaminases are highly valuable for the stereoselective synthesis of chiral amines via the reductive amination of prochiral ketones. nih.gov They can be employed in cascade reactions to produce complex chiral molecules. A notable example is the one-pot synthesis of chiral 2,5-disubstituted pyrrolidines from 1,4-diketones. nih.gov This process uses a ω-TA to selectively aminate one ketone, followed by spontaneous cyclization to a pyrroline (B1223166), and a subsequent reduction to the final pyrrolidine. nih.govresearchgate.net

Reductases and Oxidases: Imine reductases (IREDs) are used in the reduction of cyclic imines (pyrrolines) to form chiral pyrrolidines. nih.govacs.org In tandem systems, monoamine oxidase from Aspergillus niger (MAO-N) can be combined with a transaminase in a cascade process. nih.gov The MAO-N, which is typically selective for the (S)-enantiomer, facilitates a deracemization process, leading to products with excellent enantio- and diastereoselectivity (>94% ee; >98% de). nih.gov Ketoreductases (KREDs) have been used in the highly diastereoselective synthesis of related amino-alcohol synthons. nih.gov

Engineered Enzymes: Modern protein engineering has expanded the scope of biocatalysis. Directed evolution of cytochrome P411, for instance, has produced variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to build chiral pyrrolidines with good enantioselectivity and catalytic efficiency. nih.govacs.org This "new-to-nature" enzymatic reaction provides a direct route to N-heterocycles by forming a C-N bond at an unactivated carbon position. nih.gov

Enzyme ClassFunction/ReactionApplication in Pyrrolidine Synthesis
ω-Transaminase (TA) Reductive amination of ketonesStereoselective synthesis of chiral amines from prochiral ketones, enabling formation of chiral pyrrolidines. nih.gov
Monoamine Oxidase (MAO-N) Oxygen-dependent amine oxidationUsed in cascade reactions for the deracemization of chiral amines, yielding highly pure enantiomers. nih.govresearchgate.net
Imine Reductase (IRED) Reduction of iminesReduction of cyclic pyrroline intermediates to form chiral pyrrolidines. nih.govacs.org
Engineered Cytochrome P411 Intramolecular C(sp³)–H AminationDirect insertion of a nitrene into a C-H bond to form the pyrrolidine ring with high selectivity. nih.govacs.org

Total Synthesis and Fragment Coupling Strategies

The total synthesis of complex natural products and pharmaceuticals often relies on a fragment coupling approach. digitellinc.comrsc.org This convergent strategy involves the independent synthesis of several key fragments of the target molecule, which are then joined together in the later stages of the synthesis. digitellinc.com This approach is highly efficient and allows for flexibility, as analogues can be prepared by modifying one of the fragments. rsc.org

For a molecule like trans-4-Amino-1-isopropyl-3-pyrrolidinol, a fragment coupling strategy could be envisioned where the core pyrrolidine ring, appropriately protected and functionalized, is one fragment. This core could be synthesized using one of the stereoselective methods described previously. A second fragment would be the isopropyl group, which would be introduced via a coupling reaction.

Common coupling reactions used in total synthesis include:

Suzuki Coupling: A palladium-catalyzed cross-coupling of a vinyl or aryl halide with a boronic acid, used to form carbon-carbon bonds. rsc.org

Julia Olefination: A reaction between a sulfone and an aldehyde or ketone to form an alkene, which can be a key linking step. rsc.org

1,2-Carbonyl Addition: The addition of an organometallic reagent (e.g., organolithium or Grignard) to a carbonyl group, merging two fragments. digitellinc.com

This modular approach allows for the systematic construction of complex molecules by assembling pre-synthesized, well-defined building blocks. rsc.org

Derivatization from Precursor Pyrrolidine Rings

An alternative and highly effective strategy for synthesizing complex pyrrolidines is to start with a readily available, naturally occurring chiral precursor. This "chiral pool" synthesis leverages the inherent stereochemistry of the starting material to build more complex targets.

trans-4-Hydroxy-L-proline is an abundant and inexpensive amino acid, primarily found in animal structural proteins like collagen. sigmaaldrich.comnih.gov It serves as an excellent chiral building block for the synthesis of a wide array of pharmaceuticals and functional materials. sigmaaldrich.comchinesechemsoc.orgnih.gov Its rigid pyrrolidine ring and pre-defined stereocenters at C2 and C4 make it an ideal starting point for producing stereoregular derivatives. chinesechemsoc.org

A common synthetic route to obtain 4-amino pyrrolidine derivatives from trans-4-hydroxy-L-proline involves a multi-step sequence. A key example is the synthesis of a precursor for the hepatitis C virus (HCV) protease inhibitor Grazoprevir. mdpi.com The general transformation follows these steps:

Protection: The amine and carboxylic acid functionalities of hydroxyproline (B1673980) are protected. A common protecting group for the nitrogen is the tert-butyloxycarbonyl (Boc) group. mdpi.com The carboxylic acid is often converted to an ester.

Oxidation: The hydroxyl group at the C4 position is oxidized to a ketone. This transformation is commonly achieved using reagents like Dess-Martin periodinane or through a TEMPO-catalyzed oxidation. mdpi.com

Amination: The newly formed ketone at C4 is converted to an amine. This can be accomplished through several methods, including reductive amination, to install the desired amino group with specific stereochemistry.

Deprotection/Further Modification: Finally, protecting groups are removed or the molecule is further elaborated to yield the target compound.

This strategy efficiently utilizes the inherent chirality of the starting material to produce complex and valuable pyrrolidine-based molecules. mdpi.com

Functionalization of Pre-formed Pyrrolidine Scaffolds

A common and effective strategy for the synthesis of highly functionalized pyrrolidines is to begin with a readily available, chiral precursor such as L-hydroxyproline. mdpi.comgoogle.com This approach leverages the inherent stereochemistry of the starting material to build complex target molecules. The synthesis of this compound from a pre-formed scaffold like trans-4-hydroxy-L-proline requires several key transformations: protection of the amine and carboxylic acid, stereoinvertive introduction of an amino group precursor at the C4 position, introduction of the hydroxyl group at C3, and finally, N-isopropylation.

A critical step in this sequence is the inversion of stereochemistry at the C4 position to achieve the desired trans relationship between the C3-hydroxyl and C4-amino groups. The Mitsunobu reaction is a powerful tool for this purpose. nih.gov For instance, protected trans-4-hydroxyproline can be converted to cis-4-azidoproline derivatives with complete inversion of configuration using reagents like diphenylphosphoryl azide (B81097) (DPPA) under Mitsunobu conditions. nih.gov The azide group serves as a precursor to the amine, which can be revealed later in the synthesis by reduction.

Following the introduction of the C4-azido group, the C3-hydroxyl group can be installed. This can be achieved by α-oxidation of the corresponding enolate of the protected pyrrolidine ester or amide. Subsequent diastereoselective reduction of the resulting ketone would yield the desired trans-3-hydroxy-4-azido intermediate.

The final N-isopropylation can be accomplished through several standard methods, such as reductive amination of the secondary amine with acetone (B3395972) and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with an isopropyl halide. researchgate.net

Table 1: Representative Functionalization of a Pre-formed Pyrrolidine Scaffold A plausible reaction sequence based on established chemical transformations.

StepStarting MaterialReagents and ConditionsProductKey Transformation
1N-Boc-trans-4-hydroxy-L-proline methyl esterPPh₃, DIAD, DPPAN-Boc-cis-4-azido-L-proline methyl esterMitsunobu reaction (SN2 inversion at C4)
2N-Boc-cis-4-azido-L-proline methyl ester1. LDA, THF, -78 °C; 2. MoOPHN-Boc-cis-4-azido-3-oxo-L-proline methyl esterα-hydroxylation via enolate oxidation
3N-Boc-cis-4-azido-3-oxo-L-proline methyl esterNaBH₄, MeOHN-Boc-trans-4-azido-3-hydroxy-L-proline methyl esterDiastereoselective ketone reduction
4N-Boc-trans-4-azido-3-hydroxy-L-proline methyl ester1. H₂, Pd/C; 2. LiAlH₄trans-4-Amino-3-pyrrolidinolAzide and ester reduction
5trans-4-Amino-3-pyrrolidinolAcetone, NaBH(OAc)₃This compoundReductive amination

Note: This table presents a conceptual pathway. Specific reagents, conditions, and yields would require experimental optimization.

Pyrrolidine-2-one Cyclization and Reduction Approaches

An alternative to functionalizing a pre-existing ring is to construct the pyrrolidine scaffold from an acyclic precursor. This often involves the formation of a pyrrolidin-2-one (a γ-lactam) intermediate, which is subsequently reduced to the desired pyrrolidine. This strategy offers flexibility in introducing substituents at various positions of the ring.

A viable route to this compound via this approach starts with an appropriately substituted butyrate (B1204436) derivative. For example, a 4-azido-3-hydroxybutyrate ester can be synthesized and then undergo catalytic hydrogenation. google.com The reduction of the azide to an amine is followed by spontaneous or base-catalyzed intramolecular cyclization to yield 4-hydroxy-2-pyrrolidinone. google.com This key lactam intermediate contains the necessary hydroxyl group and a masked amino group at the correct positions.

The synthesis of the starting 4-azido-3-hydroxybutyrate can be achieved from a 4-halogeno-3-hydroxybutyrate by reaction with an azide salt, such as sodium azide. google.comgoogle.com The stereochemistry of the final product is dependent on the stereochemistry of this acyclic precursor.

Once the substituted pyrrolidin-2-one is formed, the next crucial step is the reduction of the lactam carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, converting the lactam to the corresponding cyclic amine without affecting other functional groups if they are appropriately protected. analis.com.my The N-isopropyl group can be introduced before or after the reduction step, for example, by alkylating the nitrogen of the pyrrolidin-2-one or the resulting pyrrolidine.

Table 2: Representative Pyrrolidine-2-one Cyclization and Reduction Approach A plausible reaction sequence based on established chemical transformations.

StepStarting MaterialReagents and ConditionsProductKey Transformation
1Ethyl 4-chloro-3-hydroxybutyrateNaN₃, Solvent (e.g., DMF)Ethyl 4-azido-3-hydroxybutyrateSN2 substitution
2Ethyl 4-azido-3-hydroxybutyrateH₂, Pd/C, MeOH4-Hydroxy-2-pyrrolidinoneAzide reduction and cyclization google.com
34-Hydroxy-2-pyrrolidinone1. NaH, THF; 2. Isopropyl iodide1-Isopropyl-4-hydroxy-2-pyrrolidinoneN-alkylation
41-Isopropyl-4-hydroxy-2-pyrrolidinoneLiAlH₄, THF1-Isopropyl-3-pyrrolidinolLactam reduction
5Hypothetical intermediate for trans productStereocontrolled steps requiredThis compoundFinal Product

Note: The stereochemical outcome of this pathway, particularly the final trans configuration, depends heavily on the stereochemistry of the starting materials and the reaction conditions of each step. This table outlines a general strategy.

Molecular Architecture and Conformational Landscape of Trans 4 Amino 1 Isopropyl 3 Pyrrolidinol

Pyrrolidine (B122466) Ring Conformation and Pseudorotation Analysis

The conformation of a five-membered ring like pyrrolidine is not planar. Instead, it undergoes a continuous, low-energy conformational change known as pseudorotation. This dynamic process can be visualized as a wave of puckering that travels around the ring. The specific conformation of the pyrrolidine ring at any given moment can be described by two key pseudorotation parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org

The phase angle (P) indicates which atoms of the ring are displaced from the mean plane and can range from 0° to 360°. The maximum puckering amplitude (Φmax) quantifies the extent of this out-of-plane distortion. beilstein-journals.org The two most common and distinct conformations of the pyrrolidine ring are the "envelope" (E) and "twist" (T) forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

Table 1: Key Conformations of the Pyrrolidine Ring

ConformationDescription
Envelope (E) Four ring atoms are in a single plane, with the fifth atom puckered out of the plane.
Twist (T) Two adjacent ring atoms are on opposite sides of the plane defined by the other three atoms.

Studies on pyrrolidine itself have shown that it exists as two primary conformers, axial and equatorial, with the equatorial conformer being slightly more stable. The energy barrier for pseudorotation in the parent pyrrolidine molecule has been determined to be relatively low. rsc.org

Influence of Substituents (e.g., Isopropyl, Amino, Hydroxyl Groups) on Pyrrolidine Ring Pucker

The puckering of the pyrrolidine ring can be readily controlled by inductive and stereoelectronic factors. For instance, the electronegativity of a substituent at the C-4 position is known to influence the ring's conformation. nih.govnih.gov In the case of trans-4-Amino-1-isopropyl-3-pyrrolidinol, the substituents of interest are the N-isopropyl group, the C-3 hydroxyl group, and the C-4 amino group.

The bulky isopropyl group attached to the nitrogen atom will sterically influence the conformation of the ring. Studies on N-substituted pyrrolidines suggest that the substituent's size can affect the energy barriers of ring inversion. The amino and hydroxyl groups, being capable of hydrogen bonding, can also introduce intramolecular interactions that stabilize specific conformations. The relative orientation of these substituents is crucial in determining the favored ring pucker.

Table 2: Influence of Substituents on Pyrrolidine Ring Conformation

SubstituentPositionPotential Influence
Isopropyl 1 (Nitrogen)Steric hindrance, influencing the nitrogen inversion barrier and overall ring pucker.
Hydroxyl 3Can participate in intramolecular hydrogen bonding, potentially locking the ring in a specific conformation.
Amino 4Can also engage in intramolecular hydrogen bonding and exert stereoelectronic effects on the ring.

Stereochemical Configuration (e.g., trans Isomerism) and its Impact on Molecular Topology

The defined stereochemistry is crucial as different stereoisomers can exhibit distinct biological profiles due to their different binding modes with biological targets. nih.gov The rigid and predictable conformation imposed by the trans substitution pattern is a key feature of the molecular architecture of this compound.

Role As a Chiral Building Block in Complex Molecular Synthesis

Design and Synthesis of Advanced Chiral Synthons

The transformation of readily available chiral molecules into more complex, value-added chiral synthons is a key strategy in organic synthesis. trans-4-Amino-1-isopropyl-3-pyrrolidinol, possessing both an amino and a hydroxyl group in a specific stereochemical relationship on a pyrrolidine (B122466) scaffold, is well-suited for this purpose. These functional groups allow for selective modifications and elaborations, leading to the generation of new and advanced chiral building blocks.

Research has demonstrated the conversion of related aminopyrrolidinol scaffolds into derivatives that are crucial for medicinal chemistry. For instance, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been synthesized and evaluated for their potential as BACE1 inhibitors in the context of Alzheimer's disease. nih.gov The synthetic routes to these advanced synthons often involve protection of the amino and hydroxyl groups, followed by reactions to introduce new functionalities. These new synthons can then be used in further synthetic endeavors, carrying the original chirality into the final target molecule.

The development of these second-generation synthons often focuses on creating molecules with specific functionalities tailored for subsequent coupling reactions, such as those used in the construction of peptide mimics or complex alkaloids.

Applications in the Construction of Nitrogen-Containing Heterocycles Beyond Pyrrolidines

While the pyrrolidine core is a valuable motif in itself, the functional groups of this compound can be manipulated to construct different types of nitrogen-containing heterocycles. This involves ring-expansion, ring-rearrangement, or using the pyrrolidinol as a chiral template to guide the formation of a new heterocyclic ring.

For example, the amino and hydroxyl groups can be used to initiate cascade reactions that lead to the formation of fused heterocyclic systems. A common strategy involves the intramolecular cyclization of derivatives where a reactive group has been appended to either the nitrogen or oxygen. Research into the synthesis of novel nitrogen-containing heterocycles often explores such transformations. For instance, the Ritter reaction of related 4-hydroxy-5-hydroxypyrrolidin-2-ones has been shown to produce novel pyrrolo[3,2-b]oxazoles, demonstrating how a pyrrolidine core can be used to generate fused bicyclic systems. uow.edu.au Although not starting from the exact title compound, this illustrates the principle of using a substituted pyrrolidine to build more complex heterocyclic architectures.

Furthermore, sequential reactions involving aminoalkynes and carbonyls are a powerful tool for assembling a variety of nitrogenous scaffolds, showcasing the versatility of bifunctional building blocks in creating diverse heterocyclic structures. mdpi.com The principles from these syntheses can be applied to derivatives of this compound to expand its utility beyond simple pyrrolidine chemistry.

Precursors for Multi-stereocenter Architectures

One of the most powerful applications of a chiral building block is its use as a precursor to control the stereochemistry of newly formed chiral centers. The existing stereocenters in this compound (at C3 and C4) can direct the stereochemical outcome of reactions at other parts of the molecule, a process known as diastereoselective synthesis.

This stereocontrol is crucial for the synthesis of complex natural products and pharmaceuticals, which often contain multiple stereocenters. A stereoselective approach for the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a structure related to the title compound, highlights the importance of controlling stereochemistry in the synthesis of components for antibacterial and antitumor agents. elsevier.comresearchgate.net In such syntheses, the key steps often involve diastereoselective reactions where the existing chiral centers of the pyrrolidine ring dictate the facial selectivity of an incoming reagent, thereby setting the stereochemistry of a new chiral center.

The development of methods for the diastereoselective synthesis of substituted pyrrolidines, for example through copper-promoted intramolecular aminooxygenation of alkenes, underscores the efforts to control multiple stereocenters in a predictable manner. nih.gov By applying such methodologies to derivatives of this compound, chemists can construct complex molecules with several defined stereocenters, leveraging the inherent chirality of the starting material to achieve high levels of stereocontrol in the final product.

Structure Reactivity and Structure Interaction Relationships in Trans 4 Amino 1 Isopropyl 3 Pyrrolidinol Derivatives*

Influence of Stereochemistry on Chemical Transformations and Selectivity

No specific studies were found that investigated the influence of the trans stereochemistry of the amino and hydroxyl groups on the pyrrolidine (B122466) ring of this compound in chemical transformations. Research on the stereoselectivity of reactions involving derivatives of trans-4-Amino-1-isopropyl-3-pyrrolidinol is not available in the reviewed literature.

Relationship between Substituent Effects and Reaction Outcomes

Information regarding how different substituents on the amino or hydroxyl groups, or on the pyrrolidine ring itself, affect the reaction outcomes of this compound derivatives could not be identified.

Principles of Molecular Recognition and Intermolecular Interactions in Derived Systems

There is a lack of specific data on the molecular recognition properties and intermolecular interactions of systems derived from this compound.

No studies were found that analyze the hydrogen bonding networks formed by this molecule or its derivatives, nor the orientation of these bonds in a solid state or in solution.

Specific details on how the steric bulk of the isopropyl group and the electronic nature of the amino and hydroxyl groups influence the intermolecular association of this compound derivatives are not present in the available literature.

Advanced Analytical Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Chiroptical Spectroscopy)

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. For trans-4-Amino-1-isopropyl-3-pyrrolidinol, Nuclear Magnetic Resonance (NMR) and chiroptical spectroscopy are particularly powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. ipb.pt

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the isopropyl group protons, the protons on the pyrrolidine (B122466) ring, and the protons of the amino and hydroxyl groups. The trans stereochemistry of the substituents on the pyrrolidine ring influences the coupling constants between the protons at C3 and C4. Theoretical and experimental studies on similar pyrrolidine systems have shown that the conformation of the five-membered ring can be determined by analyzing these coupling constants. frontiersin.org

Expected ¹H and ¹³C NMR Data

While specific experimental data for this compound is not widely published, expected chemical shifts can be inferred from data on analogous structures such as N-isopropylpyrrolidine and other substituted pyrrolidinols. The following table provides a representative, hypothetical dataset for the primary carbon and proton signals.

Atom Hypothetical ¹³C Chemical Shift (ppm) Hypothetical ¹H Chemical Shift (ppm) Multiplicity & Coupling Constants (J in Hz)
Isopropyl-CH50-552.8-3.2septet
Isopropyl-CH₃18-221.0-1.2d
Pyrrolidine-C255-602.5-2.9m
Pyrrolidine-C370-754.0-4.4m
Pyrrolidine-C458-633.5-3.9m
Pyrrolidine-C550-552.4-2.8m

This is a hypothetical data table for illustrative purposes.

Chiroptical Spectroscopy

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are indispensable for studying chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light. For a chiral amino alcohol like this compound, CD spectroscopy can be used to determine the absolute configuration of the enantiomers. nih.gov

Often, the inherent CD signals of the molecule are weak. In such cases, derivatization with a chromophoric agent can be employed to induce strong CD signals. nih.govrsc.org For instance, reaction with an achiral aromatic isocyanate can form a urea (B33335) derivative that exhibits a characteristic CD spectrum, allowing for the determination of the enantiomeric excess and absolute configuration of the parent amino alcohol. nih.govrsc.org The sign of the induced Cotton effect can be correlated to the stereochemistry of the analyte. researchgate.netrsc.org

Chromatographic and Separation Techniques for Enantiomeric Purity Determination

The biological activity of chiral molecules is often enantiomer-dependent, making the determination of enantiomeric purity a critical step in their analysis. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

To separate the enantiomers of this compound, chiral stationary phases (CSPs) are typically employed. These phases contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amino alcohols.

Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. However, the use of CSPs is generally preferred as it avoids potential issues with the derivatization reaction, such as racemization or incomplete reaction.

Representative HPLC Method for Chiral Amino Alcohol Separation

The following table outlines a typical set of HPLC conditions that could be adapted for the enantiomeric separation of this compound, based on methods developed for similar compounds.

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS)
Temperature 25 °C

This is a representative data table illustrating typical HPLC conditions.

The resolution factor (Rs) between the two enantiomer peaks is a critical measure of the separation quality. A baseline separation, typically indicated by an Rs value greater than 1.5, is desired for accurate quantification of the enantiomeric excess.

Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for a molecule, including bond lengths, bond angles, and absolute stereochemistry, provided that a suitable single crystal can be obtained. researchgate.net For this compound, obtaining a crystal of the free base or a salt, such as the hydrochloride salt, would allow for the unambiguous confirmation of the trans relationship between the amino and hydroxyl groups and the determination of the absolute configuration of a single enantiomer.

The crystal structure would reveal the precise three-dimensional arrangement of the atoms, including the puckering of the pyrrolidine ring and the conformation of the isopropyl group. Intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, would also be elucidated, providing insight into the solid-state packing of the molecule.

Representative Crystallographic Data for a Substituted Pyrrolidine

While the crystal structure of this compound is not publicly available, the following table presents representative crystallographic data for a related substituted pyrrolidine derivative to illustrate the type of information obtained from such an analysis.

Parameter Representative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.26
b (Å) 14.65
c (Å) 14.35
β (°) ** 91.69
Volume (ų) **2576
Z 8

This is a representative data table based on a published structure of a pyrrolidine derivative for illustrative purposes. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The development of novel and sustainable synthetic methodologies for producing trans-4-Amino-1-isopropyl-3-pyrrolidinol and its analogs is a key area of future research. Traditional synthetic routes often involve multiple steps, the use of hazardous reagents, and the generation of significant chemical waste. Modern synthetic chemistry is increasingly focused on "green" and sustainable approaches that minimize environmental impact while maximizing efficiency. rsc.org

One promising avenue is the use of novel catalytic systems. For instance, the development of solid-supported catalysts, such as cellulose (B213188) sulfuric acid, has shown great potential in the diastereoselective synthesis of functionalized pyrrolidines. acs.org These catalysts are often derived from abundant natural sources, are cost-effective, and can be recycled, making them an attractive alternative to traditional homogeneous catalysts. acs.org Another approach is the use of organocatalysis, which avoids the use of metals and can promote enantioselective transformations, a critical consideration for the synthesis of chiral molecules like this compound. nih.gov

Furthermore, research into one-pot multicomponent reactions is gaining traction for the synthesis of substituted pyrrolidines. rsc.org These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer several advantages, including reduced reaction times, lower solvent consumption, and simplified purification procedures. rsc.org The application of ultrasound irradiation in these reactions has also been shown to be a clean, fast, and convenient method for the synthesis of pyrrolidinone derivatives. rsc.org

Sustainable Synthetic Approach Key Advantages Potential Application for this compound Synthesis
Solid-Supported Catalysis Recyclable, cost-effective, derived from natural sources. acs.orgUse of cellulose-based acid catalysts for key cyclization steps.
Organocatalysis Metal-free, potential for high enantioselectivity. nih.govEnantioselective synthesis of the chiral pyrrolidine (B122466) core.
One-Pot Multicomponent Reactions Reduced reaction times, lower solvent use, simplified purification. rsc.orgEfficient assembly of the pyrrolidine ring from simpler precursors.
Ultrasound-Assisted Synthesis Fast, clean, and convenient. rsc.orgAcceleration of reaction rates and improved yields.

Exploration of New Chemical Space through Derivatization

The derivatization of the this compound core structure is a critical step in the exploration of new chemical space and the discovery of novel compounds with enhanced biological activity. The amino and hydroxyl functional groups on the pyrrolidine ring provide convenient handles for chemical modification, allowing for the synthesis of a diverse library of analogs.

The strategic modification of these functional groups can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. For example, the amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides to probe interactions with biological targets. Similarly, the hydroxyl group can be etherified, esterified, or replaced with other functional groups to modulate the compound's polarity and hydrogen bonding capacity.

The synthesis of novel pyrimidine (B1678525) derivatives containing a pyrrolidine moiety has been a successful strategy in the development of kinase inhibitors. nih.gov This highlights the potential of using this compound as a scaffold to generate new classes of enzyme inhibitors. The exploration of different substituents on the pyrrolidine ring can lead to a deeper understanding of structure-activity relationships (SAR) and the identification of new lead compounds for drug discovery programs. nih.gov

Functional Group Potential Derivatization Reactions Purpose of Derivatization
Amino Group Acylation, Alkylation, Sulfonylation, Urea (B33335) formationExplore new interactions with biological targets, modulate basicity.
Hydroxyl Group Etherification, Esterification, Oxidation, SubstitutionModulate polarity, hydrogen bonding capacity, and metabolic stability.
Pyrrolidine Ring Introduction of further substituentsFine-tune steric and electronic properties for improved target engagement.

Integration with Flow Chemistry and Automated Synthesis for Pyrrolidine Production

The integration of flow chemistry and automated synthesis represents a paradigm shift in the production of pyrrolidines and other heterocyclic compounds. springerprofessional.desyrris.com These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater efficiency. youtube.com

Automated synthesis platforms, often coupled with flow chemistry, can further accelerate the drug discovery process by enabling the rapid generation of compound libraries. syrris.comnih.gov These systems can automatically perform a series of reactions, purifications, and analyses, allowing for high-throughput screening and the rapid exploration of chemical diversity. technologynetworks.com The use of artificial intelligence and machine learning algorithms to guide the automated synthesis process is an emerging area that holds the potential to further revolutionize the design and synthesis of novel pyrrolidine-based compounds. nih.gov

Technology Key Features Benefits for Pyrrolidine Synthesis
Flow Chemistry Continuous processing, precise control of reaction parameters, modular setup. springerprofessional.deyoutube.comImproved yield and purity, enhanced safety, potential for multi-step synthesis. durham.ac.uknih.govuc.pt
Automated Synthesis High-throughput experimentation, robotic handling, integrated purification and analysis. syrris.comtechnologynetworks.comRapid generation of compound libraries, accelerated SAR studies. nih.gov
Integrated Systems Combination of flow chemistry, automation, and AI-driven design. nih.govOptimized and accelerated discovery of novel pyrrolidine derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-4-Amino-1-isopropyl-3-pyrrolidinol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via asymmetric [3+2] cycloaddition reactions, leveraging chiral auxiliaries or catalysts to control stereochemistry. For example, describes a high-yielding method using trans-selective cycloaddition with electron-rich aryl groups. Key variables include temperature (low temps favor kinetic control) and solvent polarity (aprotic solvents enhance stereoselectivity). Post-cycloaddition reduction of intermediate nitriles or amides is critical for amine group formation. Purification via column chromatography (silica gel, methanol/dichloromethane eluent) ensures enantiomeric purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve stereochemistry; the amine proton (~δ 1.5–2.5 ppm) and hydroxyl group (~δ 3.0–4.0 ppm) are diagnostic for confirming trans-configuration .
  • HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) coupled with mass spectrometry verifies molecular weight (C7_7H16_{16}N2_2O, MW 144.21) and detects impurities. highlights the use of trifluoroacetic acid (TFA) as a mobile-phase modifier for peak sharpness .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) provides unambiguous stereochemical assignment, as demonstrated in for small-molecule refinement .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) show hydrolysis of the hydroxyl group as the primary degradation pathway, forming a diketone derivative. LC-MS monitoring () identifies degradation products. Storage recommendations: desiccated at -20°C in amber vials to prevent photolytic and oxidative degradation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Ion-Exchange Chromatography : Separates amine-containing products from nonpolar byproducts using Dowex 50WX4 resin and ammonia elution .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, with solubility data from guiding solvent selection .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans) in the pyrrolidinol ring influence biological activity or ligand-receptor interactions?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) compare cis/trans isomers’ binding affinities to target proteins like GPCRs. notes that trans-configurations exhibit higher rigidity, enhancing selectivity for amine receptors. Experimental validation via SPR (surface plasmon resonance) quantifies binding kinetics (Kd_d, Bmax_{max}) .

Q. What computational modeling approaches are suitable for predicting the compound’s physicochemical properties (e.g., pKa, logP)?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set predicts pKa (~14.46) and logP (~1.056), correlating with experimental data in .
  • Molecular Dynamics Simulations : GROMACS models solvation behavior and membrane permeability, critical for drug-design applications .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from dynamic proton exchange?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) suppresses exchange broadening. For example, cooling to -40°C in D2_2O/DMSO-d6_6 (4:1) resolves amine proton splitting, confirming intramolecular hydrogen bonding. ’s protocols for handling labile protons are applicable .

Q. What strategies optimize the compound’s derivatization for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Amide Coupling : HATU-mediated reactions with carboxylic acids introduce diverse substituents at the amine group. emphasizes protecting the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent side reactions .
  • Reductive Amination : Sodium cyanoborohydride and aldehydes/ketones modify the isopropyl group, with monitoring by TLC (ethyl acetate/hexanes 1:1) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for similar routes?

  • Methodological Answer : Systematic DOE (design of experiments) identifies critical factors:

  • Catalyst loading (e.g., 5 mol% vs. 10 mol% chiral catalyst) may explain yield variations ().
  • Stirring rate and gas atmosphere (N2_2 vs. air) affect intermediate stability. Replicate reactions under controlled conditions and compare HPLC purity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.